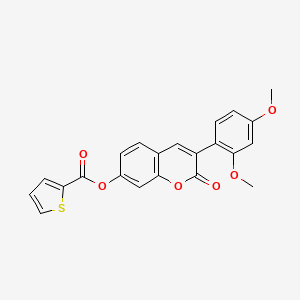
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate, also known as DMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMC belongs to the class of coumarin derivatives and has been shown to possess various biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Bitter Taste Modulation
The compound “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate” has been identified as a potential bitter taste blocker. It can modulate the bitter taste perception, particularly in coffee and coffee-flavored foods and beverages. This application is crucial for the food industry, aiming to improve the taste profiles of products without altering their nutritional value .
Pharmaceutical Applications
In the pharmaceutical domain, this compound’s ability to block bitter tastes can be leveraged to mask the unpleasant flavors of certain oral medications. This can significantly enhance patient compliance, especially in pediatric and geriatric populations who are sensitive to bitter tastes .
High Throughput Screening Assays
The compound has been utilized in high throughput screening assays to identify ligands that activate specific human taste receptors. This is particularly important for the development of new flavor compounds and for understanding the molecular basis of taste .
Flavor Modulation in Animal Feed
Apart from human consumption, the bitter taste blocking properties of this compound can be applied to animal feed. Enhancing the palatability of feed can improve the feed intake and overall health of livestock .
Research on Human Taste Receptors
This compound aids in the research of human type 2 taste receptors (hT2Rs). It helps in the identification of ligands that activate these receptors, which is fundamental for the development of compounds that can modulate taste perception .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of various sulfonamide derivatives. These derivatives have a wide range of applications, including in the development of novel therapeutic agents .
Toxicogenomics
The compound is studied within the field of toxicogenomics to understand how chemicals affect human health. It is part of a broader group of compounds that are analyzed for their interactions with genes and their effects on diseases and phenotypes .
Commercial Availability for Research
Lastly, the commercial availability of this compound allows for its use in various research applications. Scientists can purchase it to explore its properties and potential applications in different fields of study.
Eigenschaften
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-25-14-7-8-16(19(11-14)26-2)17-10-13-5-6-15(12-18(13)28-21(17)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGGCJSWSPVEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)
![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)
![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)


![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)
![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)
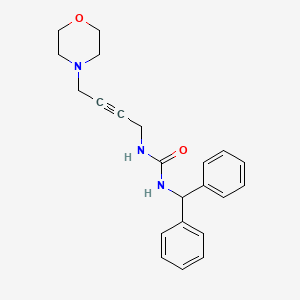
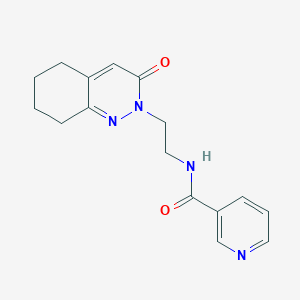
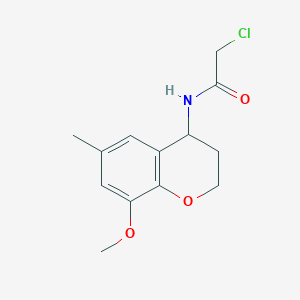
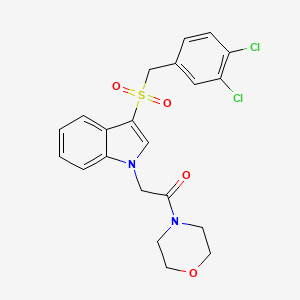
![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)